molecular formula C6H12N4 B12859366 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine

3-ethyl-1-methyl-1H-pyrazole-4,5-diamine

Cat. No.: B12859366
M. Wt: 140.19 g/mol
InChI Key: GTZSQVYCKMOUNO-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-ethyl-1-methyl-1H-pyrazole with suitable amine sources under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce amine derivatives .

Scientific Research Applications

3-Ethyl-1-methyl-1H-pyrazole-4,5-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 3-Ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3-Methyl-1H-pyrazole-4-carbaldehyde

Comparison: Compared to similar compounds, 3-ethyl-1-methyl-1H-pyrazole-4,5-diamine exhibits unique properties due to the presence of both ethyl and methyl groups on the pyrazole ring. These substituents influence its reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

5-ethyl-2-methylpyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4/c1-3-4-5(7)6(8)10(2)9-4/h3,7-8H2,1-2H3

InChI Key

GTZSQVYCKMOUNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1N)N)C

Origin of Product

United States

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